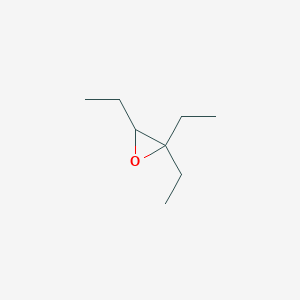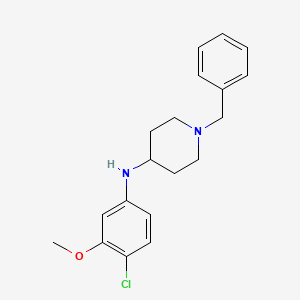
S-(1-Phenyl-2-hydroxyethyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Phenyl-2-hydroxyethyl)glutathione: is a glutathione conjugate of styrene. It is a compound that has been studied for its nephrotoxic effects in vivo, particularly in Fischer-344 rats . This compound is known for its involvement in various biochemical processes and has been the subject of several scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Phenyl-2-hydroxyethyl)glutathione involves the conjugation of styrene oxide with glutathione. The reaction typically occurs under mild conditions, often in aqueous solutions, and may require the presence of a catalyst to facilitate the conjugation process .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Análisis De Reacciones Químicas
Types of Reactions: S-(1-Phenyl-2-hydroxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl and sulfide groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-(1-Phenyl-2-hydroxyethyl)glutathione is used as a model compound to study glutathione conjugation reactions and their mechanisms .
Biology: In biological research, this compound is studied for its nephrotoxic effects and its role in cellular detoxification processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the context of oxidative stress and renal toxicity .
Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes that involve glutathione conjugates .
Mecanismo De Acción
The mechanism of action of S-(1-Phenyl-2-hydroxyethyl)glutathione involves its accumulation in renal tubular cells via a probenecid-sensitive transport process. It is then metabolized by gamma-glutamyl transpeptidase and cysteinylglycine dipeptidase to the corresponding cysteine-S-conjugate . This process leads to nephrotoxic effects, characterized by tubular damage and the excretion of various enzymes and metabolites .
Comparación Con Compuestos Similares
- N-acetyl-S-(1-phenyl-2-hydroxyethyl)-cysteine
- N-acetyl-S-(2-phenyl-2-hydroxyethyl)-cysteine
Comparison: S-(1-Phenyl-2-hydroxyethyl)glutathione is unique in its specific nephrotoxic effects and its role in glutathione conjugation reactions. Compared to similar compounds, it has distinct metabolic pathways and biological activities .
Propiedades
Número CAS |
64186-97-6 |
|---|---|
Fórmula molecular |
C18H25N3O7S |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxy-1-phenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25N3O7S/c19-12(18(27)28)6-7-15(23)21-13(17(26)20-8-16(24)25)10-29-14(9-22)11-4-2-1-3-5-11/h1-5,12-14,22H,6-10,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t12-,13-,14?/m0/s1 |
Clave InChI |
CZKKOKOXWRMXOQ-RFHHWMCGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)




![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)


